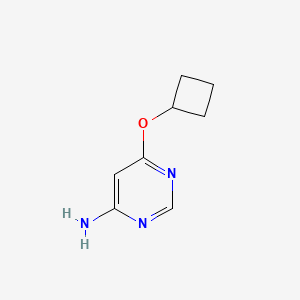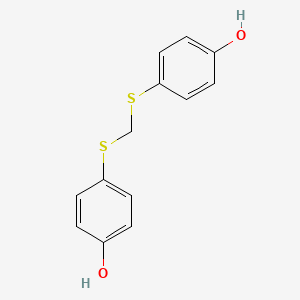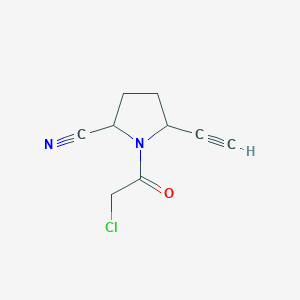![molecular formula C41H29N5 B8491123 N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline
概要
説明
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline is a complex organic compound that features multiple aromatic rings and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the bipyridine moiety, and finally, the attachment of the diphenylamine group. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents like toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction setups can be employed to increase yield and efficiency. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and reagents.
化学反応の分析
Types of Reactions
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for new pharmaceuticals.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole core is particularly known for its ability to inhibit certain enzymes, making it useful in therapeutic applications.
類似化合物との比較
Similar Compounds
- N,N-diphenyl-4-(6’-(1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline
- N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline stands out due to its specific arrangement of aromatic rings and heterocyclic structures. This unique configuration imparts distinct electronic and chemical properties, making it particularly useful in applications like organic electronics and medicinal chemistry.
特性
分子式 |
C41H29N5 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C41H29N5/c1-4-12-33(13-5-1)45(34-14-6-2-7-15-34)36-24-20-30(21-25-36)37-26-22-31(28-42-37)32-23-27-39(43-29-32)41-44-38-18-10-11-19-40(38)46(41)35-16-8-3-9-17-35/h1-29H |
InChIキー |
PMXQAZNSPSQQLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)






![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)



